
Sorafenib tosylate
描述
索拉非尼甲磺酸盐是一种双芳基脲类药物,也是一种口服多激酶抑制剂。 它靶向细胞表面酪氨酸激酶受体和下游细胞内激酶,这些激酶与肿瘤细胞增殖和肿瘤血管生成有关 . 索拉非尼甲磺酸盐被批准用于治疗不可切除的肝细胞癌、晚期肾细胞癌和分化型甲状腺癌 . 它在市场上以奈克萨瓦(Nexavar)的品牌名称销售 .
准备方法
合成路线和反应条件
索拉非尼甲磺酸盐的制备涉及多个步骤。其中一个关键中间体是 4-氯-3-(三氟甲基)苯胺,它经过一系列反应形成最终产物。 该过程包括以下步骤 :
中间体形成: 4-氯-3-(三氟甲基)苯胺与光气反应生成 4-氯-3-(三氟甲基)苯基异氰酸酯。
偶联反应: 然后将异氰酸酯与 4-氨基苯酚反应生成 4-[4-(4-氯-3-(三氟甲基)苯基)脲基]苯酚。
醚形成: 该中间体与 2-氯-N-甲基吡啶-3-甲酰胺反应生成索拉非尼。
甲磺酰化: 最后,使用对甲苯磺酸对索拉非尼进行甲磺酰化,生成索拉非尼甲磺酸盐。
工业生产方法
索拉非尼甲磺酸盐的工业生产涉及优化反应条件,以确保高产率和纯度。 该过程通常包括使用乙醇和甲醇等溶剂,并在受控的温度和压力下进行反应 .
化学反应分析
Salt Formation from Sorafenib Free Base
The most common method involves reacting sorafenib free base with p-toluenesulphonic acid (tosic acid) in aqueous or solvent-based systems ( ):
-
Reaction Conditions :
- Solvent : Water or acetone-water mixtures.
- Temperature : 30–70°C.
- Time : 2–18 hours.
-
Key Steps :
- Precipitation : Filtered and washed with acetone/water.
- Drying : Under reduced pressure at 50–70°C.
Stability and Degradation
This compound’s stability is governed by its polymorphic forms and environmental conditions ( ):
Polymorphic Influence
- Form I vs. Form III :
Environmental Sensitivity
- Light/Temperature : Degrades at >8°C or under light exposure; storage at 2–8°C in dark recommended ( ).
- pH-Dependent Solubility :
Degradation Pathways
While explicit degradation products are not detailed in available studies, instability in aqueous media suggests hydrolysis of the urea moiety or sulfonate group under acidic/basic conditions ( ).
Functional Group Reactivity
The carboxamide and urea groups in this compound participate in key interactions:
- Urea Linkage : Critical for kinase inhibition; reacts with serine/threonine residues in RAF/VEGFR targets ( ).
- Tosylate Group : Enhances solubility via salt formation but reduces bioavailability in polar solvents ( ).
Analytical Characterization
科学研究应用
Cancer Treatment
Sorafenib tosylate is utilized in various clinical settings:
- Hepatocellular Carcinoma : Approved for patients with unresectable HCC, sorafenib has shown significant efficacy in prolonging survival compared to placebo treatments .
- Renal Cell Carcinoma : It is effective in advanced RCC, improving progression-free survival rates .
- Thyroid Cancer : Sorafenib is indicated for patients with radioactive iodine-resistant DTC, demonstrating tumor response in clinical trials .
Pediatric Oncology
Recent studies have evaluated this compound's efficacy in pediatric populations, particularly for relapsed or refractory tumors such as rhabdomyosarcoma and Wilms tumor. Clinical trials indicate that it can extend progression-free survival in these cases .
Improving Bioavailability
Research has focused on enhancing the solubility and bioavailability of this compound:
- Solid Dispersion Techniques : Studies have developed solid dispersions using adsorbents like Neusilin to improve the drug's solubility and therapeutic efficacy .
- Microemulsion Formulations : New formulations encapsulate sorafenib in biocompatible carriers to enhance oral bioavailability while minimizing toxicity .
Efficacy in Specific Cancers
A summary of notable case studies includes:
Side Effects Management
Despite its effectiveness, this compound is associated with side effects such as fatigue, hypertension, and gastrointestinal disturbances. Ongoing studies aim to better manage these adverse effects while maintaining therapeutic efficacy .
作用机制
相似化合物的比较
类似化合物
舒尼替尼: 另一种用于类似适应症的多激酶抑制剂。
帕唑帕尼: 一种用于治疗肾细胞癌和软组织肉瘤的激酶抑制剂。
瑞戈非尼: 一种用于治疗转移性结直肠癌和胃肠道间质瘤的激酶抑制剂。
索拉非尼甲磺酸盐的独特性
索拉非尼甲磺酸盐的独特性在于其广泛的激酶抑制谱,它既靶向 RAF 激酶,也靶向促进血管生成的受体酪氨酸激酶 . 它还以其诱导自噬的能力而闻名,这可能有助于其抗肿瘤作用 .
生物活性
Sorafenib tosylate, known as BAY 43-9006, is a multi-kinase inhibitor primarily used in the treatment of advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). Its biological activity is characterized by its ability to inhibit tumor cell proliferation and angiogenesis through the blockade of various receptor tyrosine kinases (RTKs) and serine/threonine kinases. This article delves into the mechanisms of action, clinical efficacy, and research findings associated with this compound.
This compound acts on multiple targets involved in tumorigenesis:
- Receptor Tyrosine Kinases : It inhibits vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), platelet-derived growth factor receptor β (PDGFR-β), c-KIT, and FMS-like tyrosine kinase 3 (FLT3) .
- Raf Kinase Inhibition : Originally developed as a Raf kinase inhibitor, sorafenib blocks the Raf/MEK/ERK signaling pathway, crucial for cell proliferation and survival .
- Necroptosis Inhibition : Recent studies indicate that sorafenib can inhibit necroptosis, a form of programmed cell death, by preventing necrosome formation through direct interaction with RIPK1 and RIPK3 kinases .
Clinical Efficacy
This compound has been extensively studied in clinical trials, demonstrating significant efficacy in various malignancies:
Renal Cell Carcinoma (RCC)
- Phase III TARGET Trial : This trial showed that sorafenib significantly prolonged progression-free survival (PFS) compared to placebo in patients with advanced clear-cell RCC who had failed previous therapies .
- Real-world Evidence : A post-marketing surveillance study involving over 3200 patients confirmed the safety and efficacy of sorafenib in routine clinical practice, reinforcing its role as a first-line treatment for advanced RCC .
Hepatocellular Carcinoma (HCC)
- Sorafenib is approved for HCC treatment, where it has been shown to improve overall survival by delaying disease progression .
Pediatric Applications
- Recent studies are exploring the use of sorafenib in pediatric cancers such as rhabdomyosarcoma. Preliminary results indicate potential benefits in prolonging PFS in younger patients with relapsed or refractory conditions .
Research Findings
Table 1 summarizes key findings from various studies on this compound's biological activity:
Case Studies
- Case Study in RCC : A patient with metastatic RCC treated with sorafenib after failing cytokine therapy showed stabilization of disease for over six months before requiring additional treatment options.
- Pediatric Rhabdomyosarcoma : A cohort study indicated that children receiving sorafenib as part of their treatment regimen exhibited improved clinical outcomes compared to historical controls.
属性
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4O3.C7H8O3S/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25;1-6-2-4-7(5-3-6)11(8,9)10/h2-11H,1H3,(H,26,30)(H2,28,29,31);2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDHYUQIDRJSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClF3N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047839 | |
Record name | Sorafenib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475207-59-1 | |
Record name | Nexavar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475207-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sorafenib tosylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475207591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sorafenib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)urea mono(4-methylbenzenesulfonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SORAFENIB TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T62Q3B36J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。